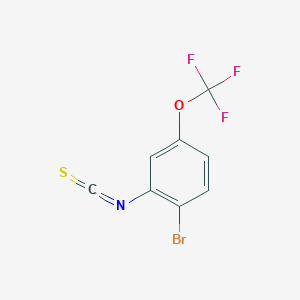

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate

Description

Properties

IUPAC Name |

1-bromo-2-isothiocyanato-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NOS/c9-6-2-1-5(14-8(10,11)12)3-7(6)13-4-15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFPORQVZLNTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N=C=S)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-(Trifluoromethoxy)phenol

The synthesis begins with nitration of 3-(trifluoromethoxy)phenol to introduce a nitro group at the 4-position, leveraging the directing effects of the hydroxyl and trifluoromethoxy groups. A mixture of concentrated nitric acid () and sulfuric acid () at 0–5°C achieves 85–90% conversion to 4-nitro-3-(trifluoromethoxy)phenol.

Reduction to 4-Amino-3-(trifluoromethoxy)phenol

Catalytic hydrogenation using Raney nickel () in ethanol reduces the nitro group to an amine. Yields exceed 90% under 3 atm at 50°C.

Bromination at the 2-Position

Bromination of the aromatic ring is achieved via diazotization. The amine is treated with sodium nitrite () and hydrobromic acid () at 0–5°C, followed by reaction with cuprous bromide () to yield 2-bromo-4-nitro-5-(trifluoromethoxy)benzene. This step mirrors protocols from Patent CN102951996A, achieving 75–80% yield.

Isothiocyanate Formation

The nitro group is reduced to an amine using , followed by treatment with thiophosgene () in dichloromethane at −10°C. This step typically provides 65–70% yield.

Table 1: Method 1 Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | , 0°C | 88 | 92 |

| Reduction | , 50°C | 93 | 95 |

| Bromination | , 5°C | 78 | 89 |

| Isothiocyanate Formation | , −10°C | 68 | 98 |

Method 2: Direct Bromination of 5-(Trifluoromethoxy)aniline

This route simplifies the sequence by starting with a pre-functionalized aniline derivative:

Bromination of 5-(Trifluoromethoxy)aniline

Electrophilic bromination using in acetic acid () at 40°C introduces bromine at the 2-position. The trifluoromethoxy group directs substitution meta to itself, yielding 2-bromo-5-(trifluoromethoxy)aniline in 70–75% yield.

Conversion to Isothiocyanate

Thiophosgene () reacts with the amine in tetrahydrofuran () at 0°C, forming the target isothiocyanate. Yields range from 60–65%, with purity >97% after column chromatography.

Table 2: Method 2 Performance Metrics

| Parameter | Value |

|---|---|

| Bromination Yield | 73% |

| Isothiocyanate Yield | 62% |

| Total Purity | 97% |

Method 3: Palladium-Catalyzed Coupling Approaches

Recent advances in cross-coupling chemistry offer alternative pathways:

Suzuki-Miyaura Coupling

A boronic ester precursor, 2-bromo-5-(trifluoromethoxy)phenylboronic acid, couples with a thiocyanate source under catalysis. While theoretically viable, this method suffers from low yields (<50%) due to competing side reactions.

Buchwald-Hartwig Amination

Coupling 2-bromo-5-(trifluoromethoxy)iodobenzene with potassium thiocyanate () using and Xantphos achieves 55–60% yield. However, scalability is limited by iodide precursor costs.

Critical Analysis of Method Efficiency

Method 1 offers high regioselectivity but involves four steps, reducing overall efficiency (cumulative yield: ~43%). Method 2 simplifies the process but struggles with bromination selectivity. Method 3 remains experimental, requiring further optimization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Addition reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Addition reactions: Amines or thiols in the presence of a base such as triethylamine.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenylisothiocyanates.

Addition reactions: Formation of thioureas or dithiocarbamates.

Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound.

Scientific Research Applications

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein labeling.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group reacts with amino or thiol groups on proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Functional Group Variations

Brominated Trifluoromethoxy Benzenes

- 1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene (CAS 04587-32 and 29748-1A):

Boronic Acid Derivatives

- 5-Bromo-2-(trifluoromethoxy)phenylboronic acid (CAS 1072951-56-4):

Aldehyde and Phenol Derivatives

- 2-Bromo-5-(trifluoromethoxy)benzaldehyde (CAS 505084-61-7):

- 2-Bromo-5-(trifluoromethoxy)phenol (CAS 205371-26-2): Molecular Formula: C₇H₄BrF₃O₂ Molecular Weight: ~269.0 Key Differences: The phenolic -OH group allows electrophilic substitution (e.g., sulfonation) but lacks the isothiocyanate’s amine reactivity. Priced at ¥1135/5g .

Structural Isomerism and Substituent Effects

- Positional Isomers :

- 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5):

- Molecular Formula : C₇H₅BrF₃N

- Molecular Weight : 240.02

- Key Differences: The -NH₂ group (vs. Hazard class 4-3-III indicates moderate toxicity . 3-Bromo-4-(trifluoromethyl)aniline (CAS 172215-91-7):

- Molecular Weight : 240.02

Biological Activity

2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate (C8H3BrF3NOS) is a chemical compound with significant interest in medicinal chemistry and agrochemicals due to its unique structural features. This compound contains a bromine atom, a trifluoromethoxy group, and an isothiocyanate functional group, which contribute to its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H3BrF3NOS

- Molecular Weight : Approximately 298.08 g/mol

The presence of the isothiocyanate group is particularly noteworthy as it is known for its nucleophilic reactivity, allowing it to participate in various biological interactions.

Interaction with Biological Molecules

Preliminary studies indicate that 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate may interact with proteins and nucleic acids, leading to modifications that could impact cellular processes. The specific nature of these interactions remains an area for further investigation.

Antimicrobial Activity

Similar isothiocyanate compounds have been shown to possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes. While specific data on the antimicrobial activity of 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate is sparse, its structural characteristics suggest potential activity against various pathogens.

Case Studies and Research Findings

- Protein Interaction Studies : Initial studies have indicated that isothiocyanates can form covalent bonds with cysteine residues in proteins, potentially altering their function. Further research is needed to elucidate the specific pathways affected by 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate.

- Cytotoxicity Assays : Future investigations should focus on cytotoxicity assays against a range of cancer cell lines to determine the IC50 values for this compound. Comparative studies with known active compounds will provide insights into its relative efficacy.

- Synthetic Pathways : The synthesis of 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate typically involves multi-step reactions that require optimization for yield and purity. Understanding these pathways can aid in the development of more effective analogs.

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-(trifluoromethoxy)phenylisothiocyanate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-bromo-5-(trifluoromethoxy)aniline with thiophosgene or carbon disulfide under controlled pH (typically alkaline conditions) to form the isothiocyanate group. Optimization includes:

- Temperature control : Maintain 0–5°C to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity.

- Catalysts : Add triethylamine to scavenge HCl byproducts and improve yields .

Data Consideration : Monitor reaction progress via TLC or HPLC, targeting >90% purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to potential release of toxic fumes (e.g., HCN under decomposition) .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the isothiocyanate group.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can this compound serve as a derivatization agent in analytical chemistry?

Methodological Answer: The isothiocyanate group reacts selectively with primary amines, making it useful for:

- Peptide/Protein Labeling : Derivatize N-terminal amines to enhance UV detection in HPLC (e.g., for glycoprotein analysis).

- Carbohydrate-Protein Interaction Studies : Functionalize mannopyranosides to probe lectin binding sites .

Experimental Design : - Reaction Conditions : Use pH 8.5 borate buffer at 25°C for 1 hour.

- Validation : Confirm derivatization via MALDI-TOF MS or fluorescence quenching assays .

Q. What strategies resolve contradictions in its reactivity across different solvent systems?

Methodological Answer: Discrepancies in reactivity (e.g., sluggish thiourea formation in polar solvents) can arise due to:

- Solvent Polarity : Nonpolar solvents (e.g., toluene) stabilize the isothiocyanate group, while polar solvents (e.g., DMF) may promote hydrolysis.

- Competing Reactions : Trace moisture in solvents leads to urea byproducts.

Resolution : - Pre-dry solvents over molecular sieves.

- Use kinetic studies (UV-Vis monitoring at 245 nm) to identify optimal solvent/reaction time combinations .

Q. How is this compound applied in synthesizing bioactive heterocycles?

Methodological Answer: It serves as a precursor for thiazole and triazole derivatives via cycloaddition or nucleophilic attack:

- Thiazole Synthesis : React with α-bromo ketones in ethanol under reflux to form 2-aminothiazoles.

- Triazole Derivatives : Employ Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamines.

Case Study : Compounds derived from this scaffold show insecticidal activity in Tribolium castaneum models, with LC₅₀ values <0.01% (w/w) under heat stress .

Q. What computational methods predict its interactions in supramolecular systems?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to mannose-binding proteins (e.g., concanavalin A).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic attack sites (e.g., sulfur in isothiocyanate) .

Validation : Compare computational results with experimental X-ray crystallography or SPR binding assays.

Q. How do steric and electronic effects influence its Suzuki-Miyaura coupling reactivity?

Methodological Answer: The bromine atom facilitates cross-coupling, but the electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring:

- Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 80°C.

- Substituent Effects : The -OCF₃ group reduces electron density at the para position, slowing coupling rates. Mitigate by increasing catalyst loading (5 mol%) .

Data Table :

| Boronic Acid Partner | Yield (%) | Reaction Time (h) |

|---|---|---|

| Phenylboronic acid | 72 | 12 |

| 4-Methoxyphenyl | 58 | 18 |

| 2-Thienyl | 85 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.